molecular formula C20H24O10 B1249755 Uncinoside B

Uncinoside B

Cat. No.: B1249755
M. Wt: 424.4 g/mol
InChI Key: LWUPJUOQFDZAMI-CTXHMNPMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Uncinoside B is a chromone glycoside isolated from the medicinal fern Selaginella uncinata, a plant traditionally used in Chinese herbal medicine for treating infections and inflammatory conditions . Structurally, it is identified as 5-acetoxy-2,6,8-trimethylchromone 7-O-β-D-glucopyranoside, featuring a chromone core substituted with methyl, acetyloxy, and glycosyl groups . Its discovery in 2003 marked a significant advancement in natural product research due to its potent antiviral activity, particularly against respiratory syncytial virus (RSV), with an IC50 of 1.3 µg/mL—significantly lower than the approved drug ribavirin (IC50 ~24 µg/mL) . This compound also exhibits moderate activity against parainfluenza virus type 3 (PIV3) (IC50 = 20.8 µg/mL) .

Properties

Molecular Formula

C20H24O10

Molecular Weight

424.4 g/mol

IUPAC Name

[2,6,8-trimethyl-4-oxo-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-5-yl] acetate

InChI

InChI=1S/C20H24O10/c1-7-5-11(23)13-18(27-7)8(2)17(9(3)19(13)28-10(4)22)30-20-16(26)15(25)14(24)12(6-21)29-20/h5,12,14-16,20-21,24-26H,6H2,1-4H3/t12-,14-,15+,16-,20+/m1/s1

InChI Key

LWUPJUOQFDZAMI-CTXHMNPMSA-N

Isomeric SMILES

CC1=CC(=O)C2=C(C(=C(C(=C2O1)C)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)C)OC(=O)C

Canonical SMILES

CC1=CC(=O)C2=C(C(=C(C(=C2O1)C)OC3C(C(C(C(O3)CO)O)O)O)C)OC(=O)C

Synonyms

5-acetoxyl-2,6,8-trimethylchromone 7-O-beta-D-glucopyranoside
uncinoside B

Origin of Product

United States

Comparison with Similar Compounds

Uncinoside A

Uncinoside A, co-isolated with Uncinoside B, shares the same chromone backbone and glycosylation pattern (7-O-β-D-glucopyranoside) but differs at position 5, where a hydroxyl group replaces the acetyloxy group in this compound . This structural variation results in distinct bioactivity:

  • Antiviral Potency: Uncinoside A is less potent against RSV (IC50 = 6.9 µg/mL) but slightly more active against PIV3 (IC50 = 13.8 µg/mL) .

Key Insight: The acetyloxy group in this compound enhances lipophilicity and likely improves membrane permeability, contributing to its superior antiviral efficacy .

Biflavonoids from Selaginella Species

While this compound is a chromone glycoside, other Selaginella species produce structurally distinct biflavonoids with antiviral properties:

  • Ginkgetin (from S. moellendorffii): Inhibits nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), targeting inflammatory pathways rather than direct antiviral activity .
  • 5,7,4′,5”-Tetrahydroxy-7”-methoxy-[3-O-4”’] Biflavone (from S. uncinata): A newly identified biflavonoid with uncharacterized antiviral activity but structural complexity suggesting diverse bioactivity .

Structural Comparison: Unlike biflavonoids, this compound’s chromone-glycoside architecture prioritizes glycan-mediated cellular uptake and targeted inhibition of viral entry or replication .

Chromone Glycosides from Other Medicinal Plants

Compound Source Structure Antiviral Activity (IC50) Key Features Reference
This compound Selaginella uncinata 5-acetoxy-2,6,8-trimethylchromone 7-O-β-D-glucoside RSV: 1.3 µg/mL; PIV3: 20.8 µg/mL High TI (64.0); acetyloxy enhances potency
Drynachromoside C Drynaria roosii Chromone glycoside with 4-O-methyl-glucopyranose Triglyceride accumulation inhibition (adipogenesis) Targets metabolic pathways, not antiviral
Wikstrols A–C Wikstroemia indica Flavonoid glycosides RSV: Moderate activity (exact IC50 not reported) Synergistic effects with other phytochemicals
Chebulagic Acid Terminalia chebula Ellagitannin Measles virus: IC50 = 12.5 µM Broad-spectrum but less potent against RSV

Mechanistic Differences :

  • This compound and A directly inhibit RSV replication, likely by interfering with viral fusion or RNA polymerase activity .
  • Chebulagic acid and punicalagin act via virucidal mechanisms , disrupting viral particles and blocking host-cell entry .

Q & A

Basic Research Questions

Q. How can researchers formulate a focused research question on Uncinoside B that addresses gaps in pharmacological or biochemical studies?

  • Methodological Guidance : Use frameworks like FINER (Feasible, Interesting, Novel, Ethical, Relevant) and P-E/I-C-O (Population, Exposure/Intervention, Comparison, Outcome) to structure the question . For example:

  • Population: Specific cell lines or model organisms (e.g., "How does this compound affect apoptosis in HepG2 cells?").
  • Intervention: Dosage ranges or delivery methods (e.g., "Comparing oral vs. intravenous administration").
  • Outcome: Quantifiable endpoints (e.g., "IC50 values for cytotoxicity").
    • Ensure the question avoids yes/no formats and aligns with gaps identified in systematic literature reviews .

Q. What are the critical components of a hypothesis-driven experimental design for studying this compound's mechanisms?

  • Key Considerations :

  • Define independent (e.g., concentration, exposure time) and dependent variables (e.g., gene expression, protein activity) explicitly .
  • Include controls (e.g., solvent-only controls, positive/negative controls for assay validation) .
  • Pre-test experimental conditions (e.g., pilot studies to optimize dose ranges) to minimize variability .
    • Document methods in detail to ensure reproducibility, including equipment calibration and batch numbers of reagents .

Q. How should researchers conduct a literature review to contextualize this compound's therapeutic potential?

  • Steps :

Use databases like PubMed and Web of Science with search terms combining "this compound" with keywords (e.g., "bioactivity," "pharmacokinetics").

Apply PRISMA guidelines for systematic reviews to avoid bias in study selection .

Critically evaluate conflicting findings (e.g., discrepancies in reported IC50 values) by comparing experimental conditions (e.g., cell culture media, assay protocols) .

Advanced Research Questions

Q. What statistical approaches are recommended for analyzing dose-response relationships in this compound toxicity studies?

  • Methods :

  • Use nonlinear regression models (e.g., log-logistic curves) to calculate EC50/IC50 values .
  • Apply ANOVA with post-hoc tests (e.g., Tukey’s HSD) for multi-group comparisons .
  • Report confidence intervals and effect sizes to quantify uncertainty .
    • Tools like GraphPad Prism or R packages (e.g., drc) are suitable for robust analysis .

Q. How can researchers resolve contradictions in data on this compound's efficacy across different in vitro models?

  • Strategies :

  • Perform sensitivity analyses to identify variables influencing outcomes (e.g., cell line genetic backgrounds, assay endpoints) .
  • Replicate experiments under standardized conditions (e.g., uniform passage numbers for cell lines) .
  • Use meta-analysis to pool data from multiple studies, assessing heterogeneity via I² statistics .
    • Discuss limitations in the "Results" section, such as batch effects or instrument variability .

Q. What methodologies ensure rigorous validation of this compound's proposed molecular targets?

  • Approaches :

  • Combine in silico docking studies with in vitro binding assays (e.g., SPR, ITC) .
  • Use CRISPR/Cas9 knockout models to confirm target specificity .
  • Validate findings with orthogonal techniques (e.g., Western blotting alongside qPCR for protein/mRNA correlation) .
    • Address false positives by including negative controls (e.g., inactive analogs) .

Data Reporting and Ethical Considerations

Q. How should researchers structure a manuscript to highlight this compound's novel findings while addressing data limitations?

  • Guidelines :

  • Introduction : Link hypotheses to gaps in existing literature, citing seminal studies on related triterpenoids .
  • Results : Use tables to summarize dose-response data and statistical comparisons (e.g., p-values, effect sizes) .
  • Discussion : Contrast results with prior work, explicitly analyzing contradictions (e.g., "Divergent apoptosis rates may stem from differences in serum-free vs. serum-containing media") .
    • Follow journal-specific protocols for supplemental data (e.g., raw spectra, chromatograms) .

Q. What ethical and procedural standards apply to preclinical studies involving this compound?

  • Requirements :

  • Obtain approval from institutional animal care or biosafety committees before initiating studies .
  • Adhere to ARRIVE guidelines for reporting animal experiments .
  • Disclose conflicts of interest (e.g., funding from pharmaceutical companies) in the "Acknowledgments" section .

Tables for Methodological Reference

Research Stage Key Tools/Frameworks Evidence ID
Question FormulationFINER, P-E/I-C-O
Experimental DesignVariable control, pilot testing
Data AnalysisANOVA, nonlinear regression
Conflict ResolutionSensitivity analysis, meta-analysis
ReportingPRISMA, ARRIVE guidelines

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Uncinoside B
Reactant of Route 2
Uncinoside B

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